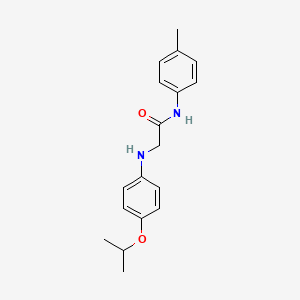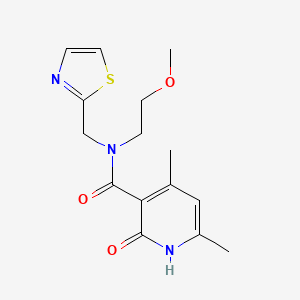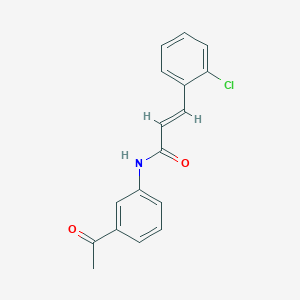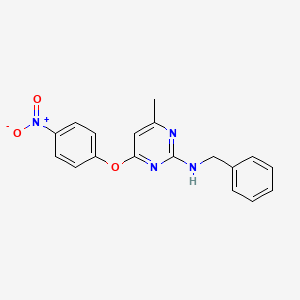
N~2~-(4-isopropoxyphenyl)-N~1~-(4-methylphenyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N~2~-(4-isopropoxyphenyl)-N~1~-(4-methylphenyl)glycinamide” is an amide compound, which consists of a glycinamide (a derivative of glycine, the simplest amino acid) attached to a 4-isopropoxyphenyl group at one end and a 4-methylphenyl group at the other end. Amides are common in a wide range of biological and synthetic materials .
Molecular Structure Analysis
The molecular structure of this compound would likely show typical amide characteristics, with the C-N-C and C=O bonds in a planar arrangement due to the resonance of the nitrogen lone pair with the carbonyl group .Chemical Reactions Analysis
Amides can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents. The specific reactions that “N~2~-(4-isopropoxyphenyl)-N~1~-(4-methylphenyl)glycinamide” might undergo would depend on the reaction conditions and the other compounds present .Applications De Recherche Scientifique
Anticonvulsant Activity and Sodium Channel Blocking
A study conducted by Unverferth et al. (1998) explored the synthesis of new 3-aminopyrroles, starting from corresponding acetophenone and glycine derivatives. This research highlighted the anticonvulsant activity of these compounds in various models, noting their significant activity and minimal neurotoxicity. Specifically, a compound identified as 4-(4-Bromophenyl)-3-morpholinopyrrole-2-carboxylic acid methyl ester exhibited potent anticonvulsant effects with an impressive oral ED50 of 2.5 mg/kg and no neurotoxicity at doses up to 500 mg/kg. This compound's mechanism involves blocking sodium channels in a frequency-dependent manner, suggesting potential applications in neurological disorders where sodium channel dysregulation is a factor (Unverferth et al., 1998).
Drug Delivery Systems
In the context of drug delivery, Poly(N-acryloyl glycinamide) has been studied for its ability to form gel-sol thermoresponsive systems in aqueous media. Boustta et al. (2014) demonstrated that these systems can transition from sol to gel at temperatures slightly above body temperature, making them ideal for delivering drugs through injection. The gels can rapidly solidify upon contact with body tissues, providing a versatile platform for administering various drugs, including neutral or ionic compounds soluble in aqueous media. This research indicates the potential of glycinamide derivatives in creating efficient drug delivery systems (Boustta et al., 2014).
Biosensors Development
The development of biosensors has also been an area of interest. A study by Karimi-Maleh et al. (2014) focused on creating a high-sensitivity biosensor using N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs modified carbon paste electrode. This biosensor demonstrated potent electron mediating behavior and could detect glutathione and piroxicam simultaneously. Such biosensors have potential applications in medical diagnostics and environmental monitoring, indicating the versatile nature of glycinamide derivatives in sensor technology (Karimi-Maleh et al., 2014).
Synthesis of Medicinally Relevant Compounds
Glycinamide derivatives have been used in the synthesis of various medicinally relevant compounds. For instance, Wei Qun-chao (2013) conducted a study on the synthesis of N-methyl-N-(2-thiophenylmethyl)-N'-(4-methyl-2-thiazolyl) glycinamide, which was designed based on a previously discovered dipeptidyl peptidase IV (DPP-IV) inhibitor. This compound showed equivalent hypoglycemic activity to the parent compound, with an extended half-life, highlighting its potential as a therapeutic agent for diabetes (Wei Qun-chao, 2013).
Safety and Hazards
Orientations Futures
The potential applications and future directions for research on “N~2~-(4-isopropoxyphenyl)-N~1~-(4-methylphenyl)glycinamide” would depend on its biological activity and other properties. It could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic organic chemistry .
Propriétés
IUPAC Name |
N-(4-methylphenyl)-2-(4-propan-2-yloxyanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13(2)22-17-10-8-15(9-11-17)19-12-18(21)20-16-6-4-14(3)5-7-16/h4-11,13,19H,12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYELDATUAXEVOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CNC2=CC=C(C=C2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-2-(4-propan-2-yloxyanilino)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(5-acetyl-2-pyridinyl)-2-(3-methoxybenzyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5563413.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5563424.png)
![2,2-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]propanamide](/img/structure/B5563432.png)
![2-phenoxy-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B5563438.png)

![ethyl (4-{2-[(5-amino-1H-tetrazol-1-yl)acetyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetate](/img/structure/B5563450.png)

![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5563460.png)
![4-(3-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5563475.png)

![2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5563491.png)
![N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5563499.png)
![4-ethyl-N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5563500.png)